molecular formula C19H15FN6O B2660958 N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine CAS No. 946289-75-4

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Cat. No. B2660958
CAS RN: 946289-75-4
M. Wt: 362.368
InChI Key: DQLGNDAEGGKRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, also known as FMPD, is a pteridine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. FMPD is a highly potent and selective inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. In

Mechanism of Action

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the conversion of dihydrofolate to tetrahydrofolate. This results in a depletion of the cellular pool of tetrahydrofolate, which is essential for the synthesis of DNA and RNA. The inhibition of DHFR leads to the accumulation of dihydrofolate, which can be toxic to the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine are mainly related to its inhibition of DHFR. The depletion of the cellular pool of tetrahydrofolate leads to a decrease in DNA and RNA synthesis, which can result in cell death. N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been shown to be highly effective against cancer cells that overexpress DHFR, making it a potential anticancer agent. N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has also been evaluated for its potential use as an antimicrobial agent and antiprotozoal agent.

Advantages and Limitations for Lab Experiments

The advantages of using N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in lab experiments include its high potency and selectivity for DHFR, making it a useful tool for studying the role of DHFR in cellular processes. N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is also relatively easy to synthesize and can be obtained in good yields. The limitations of using N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in lab experiments include its potential toxicity to cells due to its inhibition of DHFR. The use of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in vivo also requires the development of suitable delivery methods.

Future Directions

For the study of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine include the development of more potent and selective DHFR inhibitors based on the structure of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine. The use of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine as a radioligand for imaging DHFR expression in vivo also holds promise for the diagnosis and monitoring of cancer. The potential use of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine as an antimicrobial agent and antiprotozoal agent also requires further investigation. Overall, N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a promising compound with potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves the condensation of 3-fluoroaniline and 4-methoxybenzaldehyde, followed by the addition of pteridine-2,4-diamine and a catalytic amount of acetic acid. The reaction proceeds under reflux conditions and yields N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in good to excellent yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a highly potent and selective inhibitor of DHFR, an enzyme that is essential for the synthesis of DNA and RNA. DHFR inhibitors have been used as anticancer agents, antimicrobial agents, and antiprotozoal agents. N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has also been evaluated for its potential use as a radioligand for imaging DHFR expression in vivo.

properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O/c1-27-15-7-5-13(6-8-15)23-18-16-17(22-10-9-21-16)25-19(26-18)24-14-4-2-3-12(20)11-14/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLGNDAEGGKRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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